5,6-Difluoro-1H-indene-1,3(2H)-dione
Description
Significance of Indene-1,3(2H)-dione Scaffolds in Organic Synthesis
The 1H-indene-1,3(2H)-dione, often referred to as 1,3-indandione (B147059), is a versatile and privileged scaffold in the field of organic synthesis. nih.govmdpi.com Its structure, featuring a benzene (B151609) ring fused to a five-membered ring containing two ketone groups, provides a unique combination of rigidity and reactivity. bohrium.com The presence of an active methylene (B1212753) group flanked by two carbonyls makes it an excellent precursor for a wide array of chemical transformations. nih.gov
Researchers have extensively utilized 1,3-indandione and its derivatives as building blocks for constructing more complex molecular architectures, including fused heterocyclic systems and spiro compounds. bohrium.comresearchgate.net Its reactivity allows for participation in various reactions, such as Knoevenagel condensations, Michael additions, and multi-component reactions, often under environmentally benign conditions. nih.govbohrium.com The resulting compounds are integral to the development of functional materials, and their structural motifs are found in numerous natural products and pharmaceuticals. bohrium.comresearchgate.net The accessibility and versatile reactivity of the 1,3-indandione scaffold have cemented its importance in creating diverse and complex molecular structures. bohrium.com
Role of Fluorination in Modulating Chemical Behavior and Performance of Indenedione Derivatives
Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful strategy in modern chemistry for modifying the properties of organic compounds. mdpi.comnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's steric and electronic profile. mdpi.com
Incorporating fluorine into organic scaffolds can lead to significant changes in chemical behavior and performance. These modifications include:
Metabolic Stability: The introduction of fluorine can block sites susceptible to metabolic oxidation, thereby increasing the stability and bioavailability of a compound. mdpi.com
Electronic Effects: As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can alter the acidity, basicity, and reactivity of nearby functional groups. researchgate.net This is particularly relevant for indenedione derivatives, where such effects can tune the properties of the final product.
Conformational Influence: Fluorination can promote more planar conformations in conjugated polymer backbones, which is advantageous for packing in thin films and improving optoelectronic properties. researchgate.net
Enhanced Permeability: The lipophilicity of a molecule can be altered by fluorination, which in turn affects its ability to permeate cell membranes. researchgate.netnih.gov
This strategic use of fluorine has become increasingly popular for developing advanced materials and has been applied to a wide range of molecular frameworks, including steroids and dyes, to enhance their desired properties. nih.govuaeu.ac.ae Electrophilic fluorinating agents like Selectfluor® are often employed to introduce fluorine selectively under mild conditions. mdpi.comresearchgate.net
Overview of 5,6-Difluoro-1H-indene-1,3(2H)-dione within Contemporary Research Contexts
This compound is a specific derivative of the indandione scaffold that incorporates two fluorine atoms on the benzene ring. This compound merges the established synthetic utility of the indenedione framework with the property-modulating effects of fluorination. While detailed research specifically on this compound is not extensively published, its structure suggests significant potential as a specialized building block in materials science and synthetic chemistry.
The introduction of the two fluorine atoms at the 5- and 6-positions is expected to significantly influence the electron distribution of the aromatic ring, thereby affecting the reactivity of the dione (B5365651) portion of the molecule. This strategic fluorination can be leveraged for the synthesis of novel fluorinated materials, such as dyes or polymers, with tailored electronic and physical properties. researchgate.net It stands as a valuable intermediate for creating more complex molecules where the presence of fluorine is critical for achieving desired performance characteristics.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄F₂O₂ |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1184301-38-0 |
Data sourced from PubChem. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₄F₂O₂ |
| 1H-Indene-1,3(2H)-dione | C₉H₆O₂ |
| Selectfluor® | C₇H₁₄B₂ClF₂N₂ |
Properties
IUPAC Name |
5,6-difluoroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-6-1-4-5(2-7(6)11)9(13)3-8(4)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHJXOJLIYDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2C1=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5,6 Difluoro 1h Indene 1,3 2h Dione
Reactions at the Activated Methylene (B1212753) Group (C2-position)
The methylene group at the C2-position of the indenedione ring is flanked by two electron-withdrawing carbonyl groups, rendering its protons acidic and the carbon nucleophilic upon deprotonation. This feature is central to its derivatization, primarily through condensation reactions.
Knoevenagel Condensation Reactions with Malononitrile (B47326) to form Dicyanomethylene Derivatives
A key transformation of 5,6-Difluoro-1H-indene-1,3(2H)-dione is the Knoevenagel condensation with active methylene compounds like malononitrile. bhu.ac.in This reaction typically proceeds in the presence of a weak base, such as piperidine (B6355638) or sodium acetate, in a solvent like ethanol (B145695). mdpi.com The reaction involves the nucleophilic addition of the malononitrile carbanion to one of the carbonyl groups of the indenedione, followed by dehydration to yield a highly conjugated system. nih.gov
This derivatization converts the indenedione into a significantly stronger electron acceptor. nih.gov The resulting product, 2-(dicyanomethylene)-5,6-difluoro-1H-indene-1,3(2H)-dione, is a critical component in the synthesis of advanced organic electronic materials. Notably, this specific structural unit is found in the high-performance, non-fullerene Y6-type acceptor, which is used to achieve high power conversion efficiencies in organic solar cells. researchgate.net
Table 1: Knoevenagel Condensation with Malononitrile
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|
Derivatization with Aldehydes to form 2-Arylidine-1H-indene-1,3(2H)-dione Systems
The activated methylene group of this compound also readily condenses with various aromatic aldehydes. This reaction, a variant of the Knoevenagel condensation, is typically catalyzed by an acid, such as acetic acid, in a solvent like ethanol under reflux conditions. sums.ac.ir The reaction extends the π-conjugated system of the indenedione core, leading to the formation of 2-arylidine-1H-indene-1,3(2H)-dione derivatives. iajps.com These products are often colored compounds and have been investigated for various applications due to their electronic and optical properties. The substituent on the aromatic aldehyde can be varied to fine-tune the characteristics of the final molecule.
Table 2: Derivatization with Aromatic Aldehydes
| Reactant 1 | Reactant 2 (Aldehyde) | Typical Conditions | General Product Structure |
|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid (cat.), Ethanol, Reflux | 2-Benzylidene-5,6-difluoro-1H-indene-1,3(2H)-dione |
| This compound | 4-Methoxybenzaldehyde | Acetic Acid (cat.), Ethanol, Reflux | 5,6-Difluoro-2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione |
Further Functionalization and Complex Conjugation
The derivatized indenedione systems serve as versatile platforms for constructing larger, more complex molecular and polymeric architectures with specific functions.
Incorporation into Polymeric Architectures as Electron Acceptor Units
The potent electron-accepting nature of dicyanomethylene-functionalized indenediones makes them ideal building blocks for donor-acceptor (D-A) type conjugated polymers. mdpi.com These materials are of significant interest for applications in organic electronics, including organic photovoltaics and electrochromic devices. researchgate.netmdpi.com
The 2-(dicyanomethylene)-5,6-difluoro-1H-indene-1,3(2H)-dione moiety is a key terminal acceptor group in a class of materials known as polymerized small molecular acceptors (PSMAs). researchgate.net Its strong electron-withdrawing capability helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is crucial for efficient charge separation in solar cells. The Y6 acceptor is a prominent example where this specific difluorinated unit contributes to its record-breaking performance in the field. researchgate.net
Construction of Fused Heterocyclic Systems utilizing Indenedione Precursors
The 1H-indene-1,3(2H)-dione core is a valuable precursor for the synthesis of complex, fused heterocyclic systems through multicomponent reactions. mdpi.com Derivatives formed at the C2 position can undergo subsequent cyclization reactions with various reagents to build polycyclic structures.
For instance, indenedione derivatives can react with aminopyrimidine precursors in boiling acetic acid to yield fused systems like indeno[3,2-d]pyrimidino[4,5-b]pyridines. researchgate.netscilit.com Another synthetic route involves the reaction of 2-(3-oxoindan-1-ylidene)malononitrile with diazonium salts, which, after cyclization, can afford indeno[2,1-c]pyridazine structures. researchgate.net These strategies allow for the construction of elaborate, nitrogen-containing fused rings with potential applications in medicinal chemistry and materials science. jazanu.edu.saresearchgate.net
Mechanisms of Reactivity and Formation of Side Products
The mechanism of the Knoevenagel condensation begins with the base-catalyzed deprotonation of the active methylene compound (e.g., malononitrile) to generate a nucleophilic carbanion. nih.gov This anion then attacks one of the electrophilic carbonyl carbons of the this compound. The resulting intermediate subsequently undergoes dehydration to yield the final, stable α,β-unsaturated product. nih.gov
A significant mechanistic consideration for asymmetrically substituted indenediones like the 5,6-difluoro derivative is the potential for regiochemical isomerism. The two carbonyl groups (at C1 and C3) are not chemically equivalent. The fluorine atoms exert electron-withdrawing effects that can differentially influence the electrophilicity of the adjacent carbonyl carbons. Research on the closely related 5-fluoro-1H-indene-1,3(2H)-dione has shown that its Knoevenagel reaction with malononitrile furnishes a mixture of inseparable constitutional isomers. mdpi.comnih.gov This occurs because the initial nucleophilic attack can happen at either of the two distinct carbonyl groups, leading to different products. It is therefore highly probable that the reaction of this compound also produces a mixture of regioisomers, which can be a critical factor in the purification and application of the resulting materials.
Investigation of Bindone (B167395) Formation as a Competing Reaction Pathway
A significant aspect of the reactivity of 1,3-indandione (B147059) and its derivatives is the propensity for self-condensation to form a dimer known as bindone. This reaction is a critical consideration in synthetic strategies, as it can act as a competing pathway. The formation of bindone from 1,3-indandione can proceed under both acidic and basic conditions. nih.gov The core of this reactivity lies in the C-2 carbon atom, which is alpha to both carbonyl groups, rendering its protons acidic and the carbon itself nucleophilic upon deprotonation. nih.gov
The generally accepted mechanism involves an initial self-aldol condensation. nih.gov In this process, one molecule of the indenedione acts as a nucleophile (after deprotonation at C-2) and attacks the carbonyl group of a second molecule. Subsequent dehydration leads to the formation of bindone, correctly named [1,2'-biindenylidene]-1',3,3'-trione.
While specific studies on the bindone formation of this compound are not extensively detailed in the available literature, the fundamental reactivity of the 1,3-indandione scaffold suggests that it would likely undergo a similar transformation. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to influence the acidity of the C-2 protons, which could potentially affect the rate and yield of bindone formation compared to the unsubstituted parent compound.
Table 1: Proposed Mechanism for Bindone Formation
| Step | Description | General Reaction Scheme |
|---|---|---|
| 1. Enolate Formation | Under basic or acidic conditions, a molecule of 1,3-indandione loses a proton from the active methylene C-2 position to form a nucleophilic enolate intermediate. | (Illustrative scheme for general 1,3-indandione) |
| 2. Aldol (B89426) Addition | The enolate attacks one of the carbonyl carbons of a second 1,3-indandione molecule in an aldol-type addition, forming an intermediate aldol adduct. | |
| 3. Dehydration | The aldol adduct undergoes dehydration (loss of a water molecule) to form the stable, conjugated system of bindone. nih.gov |
Mechanistic Studies of 1,3-Dipolar Cycloaddition Reactions involving Indenediones
1,3-Dipolar cycloadditions are powerful, concerted reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This class of reactions, often referred to as Huisgen cycloadditions, proceeds via a [4π+2π] pericyclic mechanism, analogous to the Diels-Alder reaction. organic-chemistry.org The versatility and stereoselectivity of this reaction make it a valuable tool in synthetic organic chemistry. wikipedia.org
The indenedione scaffold, particularly in its derivatized forms, can serve as a dipolarophile in such reactions. For instance, 2-arylidene-1,3-indanediones, which possess a reactive carbon-carbon double bond exocyclic to the indene (B144670) ring, are known to participate in cycloaddition reactions. researchgate.net Although direct mechanistic studies on this compound as a dipolarophile are not prominent, its activated double bond within the five-membered ring suggests potential reactivity toward suitably chosen 1,3-dipoles like azides, nitrile oxides, or nitrones. youtube.com
The reaction mechanism is typically a one-step, concerted process, though it can be asynchronous. researchgate.net The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory, as well as steric and electronic interactions between the 1,3-dipole and the dipolarophile. wikipedia.org
Furthermore, bindone, the dimer discussed in the previous section, can itself participate in subsequent domino reactions with 1,3-dipolarophiles. researchgate.netrsc.org Base-promoted reactions of bindone with various dipolarophiles have been shown to yield unique and complex spiro and fused indeno[1,2-a]fluorene derivatives. researchgate.netrsc.org This highlights a synthetic strategy where an initial dimerization of an indenedione could be followed by a cycloaddition to build molecular complexity.
Table 2: General Scheme for 1,3-Dipolar Cycloaddition with an Indenedione Derivative
| Reactant Type | Description | General Reaction Example |
|---|---|---|
| 1,3-Dipole | A molecule containing 4π electrons over three atoms, with a separation of charge. Examples include azides (R-N₃), nitrile oxides (R-CNO), and nitrilimines (R-CN-NR'). researchgate.net | (Illustrative scheme of a 1,3-dipole reacting with a dipolarophile) |
| Dipolarophile | A molecule containing a 2π-electron system, typically an alkene or alkyne, that reacts with the 1,3-dipole. numberanalytics.com An indenedione derivative could serve this role. | |
| Product | A five-membered heterocyclic ring is formed through the concerted addition of the dipole to the dipolarophile. wikipedia.org | The specific structure depends on the dipole and the indenedione derivative used. |
Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 5,6-Difluoro-1H-indene-1,3(2H)-dione, ¹H, ¹³C, and two-dimensional NMR techniques provide invaluable information about its proton and carbon framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) protons (H-2) in the five-membered ring would likely appear as a singlet, owing to their chemical equivalence. The aromatic region would show signals for the two protons on the benzene (B151609) ring (H-4 and H-7). Due to the symmetrical substitution pattern of the fluorine atoms, these protons are in chemically equivalent environments and would likely appear as a single signal, potentially a triplet due to coupling with the adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. The values are predicted based on known spectroscopic data for similar compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~3.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. The values are predicted based on known spectroscopic data for similar compounds.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1, C-3 | ~195 |
| C-2 | ~35 |
| C-3a, C-7a | ~135 |
| C-4, C-7 | ~115 |
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals. An HSQC spectrum of this compound would show cross-peaks connecting the proton signals to their directly attached carbon atoms. This would definitively assign the protonated carbons in the molecule. For instance, a cross-peak would be observed between the singlet at ~3.2 ppm in the ¹H spectrum and the signal at ~35 ppm in the ¹³C spectrum, confirming the assignment of the C-2 methylene group. Similarly, the aromatic proton signals would be correlated with their corresponding carbon signals. Due to the planar nature of the core structure, stereochemical considerations are minimal for this specific molecule.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic fingerprint.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In β-diketones like this, these bands typically appear in the region of 1680-1740 cm⁻¹. The presence of two carbonyl groups may lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct absorption bands. The carbon-fluorine (C-F) stretching vibrations of the aromatic ring are also a key diagnostic feature and are expected to appear in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The NIST WebBook provides IR spectral data for the parent compound, 1H-Indene-1,3(2H)-dione, which shows a strong carbonyl absorption around 1710 cm⁻¹ and another at 1744 cm⁻¹. nist.govnist.gov
Table 3: Predicted IR Absorption Frequencies for this compound This is an interactive data table. The values are predicted based on known spectroscopic data for similar compounds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Carbonyl (C=O) Stretch | 1680-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound, which has a molecular formula of C₉H₄F₂O₂ and a monoisotopic mass of 182.0179 Da. achemblock.comnih.govchemscene.com This precise mass measurement allows for the unambiguous determination of its elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺• would be expected at m/z 182. Subsequent fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen fluoride (B91410) (HF). Common fragmentation pathways for indanedione derivatives include the loss of one or two CO molecules. The presence of fluorine atoms would influence the fragmentation, potentially leading to the formation of fluorinated aromatic cations. While a specific mass spectrum for this compound is not publicly available, analysis of the parent 1H-Indene-1,3(2H)-dione shows characteristic losses of H and CO. nist.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This is an interactive data table. The values are predicted based on known fragmentation patterns of similar compounds.
| Fragment | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺• | C₉H₄F₂O₂⁺• | 182 |
| [M-CO]⁺• | C₈H₄F₂O⁺• | 154 |
| [M-2CO]⁺• | C₇H₄F₂⁺• | 126 |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Profiles
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the UV-Visible absorption spectrum of this compound. While theoretical studies and experimental data exist for the parent compound, 1H-indene-1,3(2H)-dione, and other substituted analogs, this specific difluorinated derivative has not been characterized in the reviewed literature.
The electronic absorption profile of a molecule is determined by its unique chemical structure. In the case of this compound, the presence and position of the fluorine atoms on the aromatic ring are expected to significantly influence the electronic transitions compared to the unsubstituted indanedione. Fluorine, being a highly electronegative atom, can exert strong inductive effects (-I) and weaker mesomeric effects (+M). These effects would alter the energy levels of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For related π-conjugated systems, fluorination has been shown to cause either a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the specific molecular backbone and the positions of the fluorine atoms. umons.ac.be Without experimental data, any prediction of the specific λmax values and molar absorptivity (ε) for this compound would be speculative.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, is required to determine its UV-Visible absorption profile and to elucidate the nature of its electronic transitions. Such data would be invaluable for understanding its photophysical properties and for potential applications in materials science and medicinal chemistry.
Computational and Theoretical Investigations of 5,6 Difluoro 1h Indene 1,3 2h Dione and Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. sums.ac.ir It is extensively used to investigate the properties of indanedione derivatives.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5,6-Difluoro-1H-indene-1,3(2H)-dione, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be used to calculate equilibrium bond lengths, bond angles, and dihedral angles.
The introduction of fluorine atoms at the 5- and 6-positions of the indene (B144670) ring is expected to have specific effects on the molecular geometry. The high electronegativity of fluorine would lead to a polarization of the C-F bond and could cause slight alterations in the geometry of the benzene (B151609) ring compared to the unsubstituted parent compound. Ab-initio and DFT studies on other fluorinated molecules have shown that C-F bonds are highly polar and can influence the structural parameters of the molecule. nih.gov
Electronic structure analysis provides information on the distribution of electrons within the molecule. The electron-withdrawing nature of the fluorine atoms would significantly impact the electron density across the aromatic system, influencing the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometric Parameters for Indanedione Systems (Illustrative) Note: This table presents typical parameters for the parent indanedione scaffold based on general computational studies. Specific values for the 5,6-difluoro derivative would require a dedicated DFT calculation.
| Parameter | Typical Value (Unsubstituted) | Expected Influence of 5,6-Difluoro Substitution |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Minor change |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Minor adjustments due to inductive effects |
| C-F Bond Length | Not Applicable | Predicted to be ~1.35 Å |
| Aromatic Ring Planarity | Planar | Remains planar |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com
The energy gap (Egap) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and potential for use in optoelectronic devices. nih.gov A small HOMO-LUMO gap suggests high polarizability and chemical reactivity. nih.gov Indane-1,3-dione is known as an excellent electron acceptor, a property that is exploited in the design of dyes for solar cell applications. dergipark.org.tr
For this compound, the strong electron-withdrawing fluorine atoms are expected to lower the energy levels of both the HOMO and LUMO. This can tune the molecule's electron-accepting properties and its absorption of light, which is crucial for photovoltaic applications. DFT calculations are essential for precisely quantifying these energy levels.
Table 2: Illustrative HOMO-LUMO Energies and Gaps for Indanedione-Based Dye Components Note: Data is illustrative of push-pull dyes containing an indanedione acceptor moiety, demonstrating the range of values in related systems.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indanedione-Donor Dye 1 | -5.40 | -3.20 | 2.20 |
| Indanedione-Donor Dye 2 | -5.65 | -3.35 | 2.30 |
| Indanedione-Donor Dye 3 | -5.52 | -3.28 | 2.24 |
DFT calculations can accurately predict vibrational frequencies, which can then be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm molecular structure. sums.ac.ir Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of spectral bands, such as the characteristic carbonyl (C=O) stretches in the 1680-1730 cm⁻¹ range for indanediones. sums.ac.ir
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). scielo.org.mx For a molecule like this compound, TD-DFT can predict how fluorination affects the absorption spectrum compared to the parent compound, providing insights into its color and light-harvesting capabilities. This combined experimental-computational approach is a powerful tool for structural elucidation of new compounds. chemrxiv.org
Quantum Chemical Calculations for Tautomeric Equilibria and Intramolecular Proton Transfer
Indanedione derivatives, particularly those substituted at the central methylene (B1212753) group (C2), can exist in different tautomeric forms. These forms can interconvert through intramolecular proton transfer. Quantum chemical calculations, using methods like MP2 or DFT, are employed to investigate the relative stabilities of these tautomers in both the gas phase and in solution.
Studies on 2-substituted indan-1,3-diones show that the position of the tautomeric equilibrium is highly dependent on the nature of the substituent and the polarity of the solvent. For this compound itself, the primary form is the diketone. However, derivatives formed via reactions at the C2 position would be subject to tautomerism. The electron-withdrawing fluorine atoms on the aromatic ring could influence the acidity of the C2 protons and the stability of the corresponding enol forms, thereby shifting the tautomeric equilibrium. Computational studies can quantify these energy differences and model the transition states for the proton transfer process.
Molecular Docking Studies for Ligand-Receptor Interactions in Related Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Indane-1,3-dione derivatives have been investigated as inhibitors for a range of enzymes. sums.ac.ir Molecular docking studies have been used to understand how these compounds interact with the active sites of enzymes like tyrosinase, cyclooxygenase (COX), and proteins essential to pathogens like Leishmania. sums.ac.ir The docking results help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
Although specific docking studies on this compound were not found, its core structure suggests it could be a valuable scaffold. The fluorine atoms can form favorable interactions (e.g., hydrogen bonds or halogen bonds) with amino acid residues in a protein's active site, potentially enhancing binding affinity. Docking this compound into various enzyme active sites would be a logical first step in exploring its pharmacological potential.
Table 3: Examples of Molecular Docking Studies on Indanedione Derivatives
| Indanedione Derivative | Protein Target | Key Finding |
|---|---|---|
| 2-Arylidine-1H-indene-1,3(2H)-diones | Tyrosinase | Interactions with active site copper ions and amino acids rationalized inhibitory activity. sums.ac.ir |
| Pyrazole-Indanedione Hybrids | Cyclooxygenase (COX-1/COX-2) | The indanedione ring was found to be important for interactions within the COX-2 active site. |
| Dihydrothiouracil-Indenopyridopyrimidines | Human DNA Topoisomerase II | Docking predicted specific binding modes and energies with the protein's DNA-binding domain. mdpi.com |
Analysis of Global and Local Electrophilicity and Nucleophilicity Descriptors for Reaction Mechanisms
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors help predict how and where a molecule will react.
Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a general overview of the molecule's reactivity. mdpi.com Key global descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A high ω value characterizes a good electrophile. mdpi.com
Nucleophilicity (N): Quantifies the ability of a species to donate electrons.
Local reactivity descriptors , such as Fukui functions (f(r)), identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. This allows for the prediction of regioselectivity in chemical reactions.
For this compound, calculating these descriptors would provide a quantitative map of its reactivity, highlighting the electrophilic nature of the carbonyl carbons and the potential reactivity of the aromatic ring, as modulated by the fluorine substituents.
Table 4: Definitions of Global Reactivity Descriptors I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |
Applications in Materials Science and Organic Electronics
Non-Fullerene Electron Acceptors (NFAs) in Organic Solar Cells (OSCs)
The pursuit of efficient and stable organic solar cells has led to the development of non-fullerene acceptors (NFAs), which offer significant advantages over traditional fullerene-based acceptors. These benefits include tunable energy levels, strong absorption in the visible and near-infrared spectra, and versatile synthetic modification. rsc.org Indenedione derivatives, particularly those featuring fluorine substitution, have emerged as a critical class of materials in the design of high-performance NFAs.
The design of NFAs often involves an acceptor-donor-acceptor (A-D-A) structure to precisely control the material's electronic properties. The indenedione moiety is a potent electron-withdrawing group, making it an excellent candidate for the terminal acceptor units in these molecules. rsc.org The synthesis of advanced NFAs frequently utilizes derivatives of the core indenedione structure.
For instance, the non-fullerene small molecular acceptor IDMIC-4F is synthesized using 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile as a key reactant. youtube.com In a typical synthesis, this fluorinated indenedione derivative is reacted with a central donor core in a solvent mixture like chloroform (B151607) and pyridine (B92270) at elevated temperatures. youtube.com This modular approach allows for the creation of a wide array of NFA structures by pairing different donor cores with the fluorinated indenedione end-groups, enabling fine-tuning of the final molecule's properties.
Fluorination is a powerful strategy for optimizing the performance of organic solar cells. nih.gov Introducing fluorine atoms into the NFA structure, such as in 5,6-Difluoro-1H-indene-1,3(2H)-dione, has several beneficial effects on the resulting device.
Energy Level Tuning: The high electronegativity of fluorine atoms lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govnih.gov This downshift in the LUMO level can decrease the open-circuit voltage (Voc), but it also promotes more efficient charge separation when paired with an appropriate donor polymer. nih.gov Simultaneously lowering the HOMO level can lead to a higher Voc. nih.gov
Enhanced Molecular Interactions: Fluorine substitution can lead to stronger intermolecular interactions, such as F···H or F···S bonds, which promote a more ordered, face-to-face π-stacking arrangement between molecules. nih.govnih.gov This improved crystallinity enhances charge transport and mobility within the active layer of the solar cell. nih.gov
Below is a data table illustrating the effect of fluorination on key photovoltaic parameters from a study on polythiophene-based solar cells.
| Acceptor | HOMO (eV) | LUMO (eV) | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| IDIC | -5.67 | -3.87 | 0.95 | 12.7 | 71.5 | 8.6 |
| IDIC-2F | -5.70 | -3.95 | 0.91 | 13.2 | 72.6 | 8.7 |
| IDIC-4F | -5.75 | -3.97 | 0.83 | 15.0 | 72.5 | 9.0 |
| Data sourced from a study on IDIC-based acceptors, demonstrating the trend of fluorination. nih.gov |
The development of high-efficiency organic solar cells relies on the careful pairing of electron donor and electron acceptor materials. youtube.com Fluorinated indenediones are exclusively used as the acceptor component in these D-A configurations. The goal is to create a blend of a donor polymer and an acceptor molecule that forms an ideal bulk heterojunction morphology, which features large interfacial areas for exciton (B1674681) dissociation and continuous pathways for charge transport. google.com
The selection of the donor polymer is critical and is based on matching its energy levels with those of the fluorinated indenedione acceptor. By fluorinating the acceptor, its LUMO energy level is lowered, which requires a donor with a correspondingly positioned HOMO level to maintain a sufficient voltage output while ensuring efficient charge transfer. nih.gov Researchers have found that combining a fluorinated acceptor with a fluorinated donor polymer can be particularly effective, achieving both a high Jsc and a high Voc simultaneously, leading to power conversion efficiencies exceeding 10%. nih.gov
Photoinitiating Systems and Photopolymerization
Indanedione derivatives have been identified as highly effective components in photoinitiating systems, which are crucial for processes like 3D printing and the curing of coatings. rsc.org These derivatives, often designed with a push-pull electronic structure, can absorb light in the visible spectrum, from blue to red wavelengths.
When incorporated into multi-component systems, these dyes act as photosensitizers. Upon absorbing light, the indanedione derivative can initiate polymerization through different mechanisms:
Radical Photopolymerization: In systems containing an iodonium (B1229267) salt and an amine, indanedione derivatives can efficiently initiate the radical photopolymerization of acrylates. rsc.org The process can involve the dye acting as either an electron donor or an electron acceptor to generate the initial radical species. rsc.org
Cationic Photopolymerization: The same systems can also initiate the cationic photopolymerization of monomers like epoxides and vinyl ethers.
Thiol-Ene Photopolymerization: Thiol-ene polymerization is another important light-induced reaction that proceeds via a radical mechanism. While direct studies linking this compound to thiol-ene systems are not prevalent, the demonstrated ability of indanedione derivatives to generate radicals makes them potential candidates for sensitizing this type of "click" chemistry reaction.
The versatility of indanedione-based photoinitiators allows them to be used with various light sources, including common LEDs (e.g., 405 nm) and lasers, making them highly adaptable for modern photopolymerization applications.
Novel Conjugated Polymers based on Indenedione Derivatives
Conjugated polymers are a cornerstone of organic electronics, defined by a backbone of alternating single and double bonds that allows for the delocalization of electrons. This structure is responsible for their unique semiconducting and optical properties. The properties of these polymers can be precisely tuned by altering the monomeric units that make up their backbone. nih.gov
While indenedione derivatives are well-established as standalone non-fullerene acceptors or as photosensitizers, their incorporation directly into the main backbone of a conjugated polymer is a more novel area of research. The synthesis of conjugated polymers is typically achieved through methods like Suzuki or Stille cross-coupling reactions, which link aromatic monomer units together.
Theoretically, a bifunctionalized derivative of this compound could be used as a monomer in a step-growth polycondensation reaction. By copolymerizing it with various electron-rich (donor) monomers, a new class of donor-acceptor conjugated polymers could be created. Incorporating the strongly electron-accepting fluorinated indenedione unit directly into the polymer backbone would be expected to significantly influence the resulting material's electronic band gap, charge mobility, and absorption characteristics. This approach represents a promising frontier for designing next-generation organic semiconducting materials with highly tailored properties for a range of electronic applications.
Advanced Structural Characterization: Crystal Structure Analysis
Single-Crystal X-ray Diffraction of 5,6-Difluoro-1H-indene-1,3(2H)-dione and its Derivatives
As of the latest available data, no single-crystal X-ray diffraction studies for This compound have been published in the scientific literature. Consequently, crucial crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates remain undetermined.
For context, the parent compound, 1H-indene-1,3(2H)-dione , has been the subject of crystallographic studies. These studies provide a foundational understanding of the indene-1,3-dione core structure. However, the introduction of two fluorine atoms at the 5 and 6 positions of the benzene (B151609) ring in This compound would be expected to significantly influence its electronic properties and crystal packing due to the high electronegativity and potential for halogen bonding of fluorine.
Future research involving the successful growth of single crystals of This compound and subsequent X-ray diffraction analysis is necessary to elucidate its precise three-dimensional structure. Such a study would provide the definitive data required for the tables below.
Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is a template for data that would be obtained from single-crystal X-ray diffraction analysis and is currently unpopulated.)
| Parameter | Value |
| Chemical Formula | C₉H₄F₂O₂ |
| Formula Weight | 182.13 g/mol |
| Crystal System | Undetermined |
| Space Group | Undetermined |
| a (Å) | Undetermined |
| b (Å) | Undetermined |
| c (Å) | Undetermined |
| α (°) | Undetermined |
| β (°) | Undetermined |
| γ (°) | Undetermined |
| Volume (ų) | Undetermined |
| Z | Undetermined |
| Density (calculated) (g/cm³) | Undetermined |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions of This compound is not possible. However, based on its molecular structure, several types of intermolecular forces can be anticipated to play a role in its solid-state assembly.
Table 2: Potential Intermolecular Interactions in Solid this compound (Note: This table outlines potential interactions; confirmation requires experimental data.)
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | C-H (methylene) | O (carbonyl) | Formation of chains or layers |
| Hydrogen Bonding | C-H (aromatic) | O (carbonyl), F | Stabilization of the crystal lattice |
| Halogen Bonding | C-F | O (carbonyl), F | Directional interactions influencing packing |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to lattice energy |
Conformational Analysis and Tautomerism in Solid State
The core of This compound is a relatively rigid bicyclic system. The five-membered ring can exhibit some degree of puckering, but significant conformational flexibility is limited.
An important consideration for 1,3-dicarbonyl compounds is the potential for keto-enol tautomerism. cam.ac.uk In the solid state, This compound could theoretically exist in the diketo form or in one of its enol tautomers. The presence and stability of a particular tautomer in the crystal lattice are influenced by factors such as intramolecular and intermolecular hydrogen bonding. bldpharm.com For instance, studies on related indane-1,3-diones have shown that the keto-enol equilibrium can be influenced by substituents on the aromatic ring. cam.ac.uk
Solid-state NMR spectroscopy would be a powerful tool to investigate the tautomeric state of This compound in the absence of single-crystal data. The chemical shifts of the carbon and hydrogen atoms would be distinct for the keto and enol forms. Currently, no such solid-state NMR studies have been reported for this specific compound.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign synthetic methods for producing 5,6-Difluoro-1H-indene-1,3(2H)-dione and its parent compound, 1,3-indandione (B147059), is a key area of future research. Current syntheses often rely on classical methods that may involve harsh conditions or generate significant waste. mdpi.com
Future efforts are expected to focus on several promising areas:
Microwave and Ultrasound-Assisted Synthesis : Non-conventional energy sources like microwaves and high-intensity ultrasound have shown success in accelerating the synthesis of 1-indanones. mdpi.com Applying these techniques to the intramolecular Friedel-Crafts acylation of appropriately substituted 3-arylpropionic acids could lead to faster and more energy-efficient routes to the this compound precursor.
Green Solvents and Catalysts : The use of harmful solvents is a significant drawback of many current synthetic protocols. sciety.org Research into utilizing green solvents, such as 4-methyltetrahydropyran (4-MeTHP), for key reaction steps like Nazarov cyclizations could offer more sustainable alternatives. sciety.org Furthermore, the development of task-specific ionic liquids as both solvent and catalyst for condensation reactions presents a green, low-cost, and high-yield approach. acs.org
Electrochemical Synthesis : Electrochemical methods offer an environmentally friendly alternative for synthesizing 1,3-indandione derivatives. nih.govnih.gov These methods avoid the use of toxic reagents and can be performed in aqueous solvent mixtures. nih.govnih.gov Exploring the electrochemical synthesis of this compound from suitable precursors could be a fruitful avenue of research.
Flow Chemistry : Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses. Adapting existing batch syntheses of indandiones to a flow process could lead to higher throughput and better process control.
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Microwave/Ultrasound | Faster reaction times, improved energy efficiency | Optimization of reaction conditions for the difluoro-substituted system |
| Green Solvents/Catalysts | Reduced environmental impact, lower cost | Catalyst and solvent screening for optimal yield and purity |
| Electrochemical Synthesis | Avoidance of toxic reagents, mild conditions | Identifying suitable precursors and optimizing electrochemical parameters |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and adaptation of batch chemistry to a continuous process |
Exploration of New Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is centered around the active methylene (B1212753) group (C-2 position) and the carbonyl groups. While Knoevenagel condensation is a well-established reaction for this class of compounds, there is significant scope for exploring new reactivity patterns. nih.govijpsr.comwikipedia.org
Future research in this area could include:
Novel C-2 Acylation and Alkylation : Developing milder and more general methods for the direct C-2 acylation of the this compound scaffold is of interest. nih.gov This would allow for the introduction of a wide range of functional groups, leading to new derivatives with tailored properties.
Domino and Multicomponent Reactions : Designing one-pot, multicomponent reactions (MCRs) that utilize this compound as a key building block would be a highly efficient strategy for generating molecular complexity. nih.govresearchgate.net Such reactions could lead to the rapid synthesis of novel heterocyclic systems. nih.govresearchgate.net
Asymmetric Catalysis : The development of enantioselective reactions, such as [3+2] cycloadditions, involving 2-arylidene derivatives of 5,6-difluoro-1,3-indandione could lead to the synthesis of complex chiral molecules with potential applications in medicinal chemistry. mdpi.com
Synthesis of Fused Heterocycles : The indandione moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, including indenopyridines, indenofurans, and indenopyrazoles. researchgate.net Exploring the synthesis of such heterocycles starting from this compound could yield novel compounds with interesting biological or material properties.
Advanced Design of Fluorinated Indenedione-Based Materials for Enhanced Performance in Organic Electronics
The incorporation of fluorine atoms into organic electronic materials can significantly impact their properties, such as metabolic stability and hole mobility. researchgate.net this compound is a key building block for non-fullerene acceptors (NFAs) in organic solar cells. nih.gov Future research will focus on the rational design of new materials based on this scaffold for improved device performance.
Key design strategies for future research include:
Tuning of Electronic Properties : The electron-withdrawing nature of the this compound unit can be further modulated by introducing different substituents on the indene (B144670) core or by modifying the conjugated backbone of the NFA. This will allow for precise tuning of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels to optimize the performance of organic solar cells.
Morphology Control : The performance of bulk-heterojunction solar cells is highly dependent on the morphology of the active layer. acs.orgnih.gov Designing new molecules based on this compound that promote favorable phase separation and high charge carrier mobility is a critical research direction. acs.orgnih.gov This can be achieved by modifying the side chains of the molecules to control their aggregation behavior. nih.gov
Development of New Electron Acceptor Moieties : While the current focus is on NFAs for solar cells, this compound could also be a valuable building block for other organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
| Design Parameter | Influence on Material Properties | Future Research Focus |
| Substituents on the indene core | Energy levels (HOMO/LUMO), solubility | Systematic variation of substituents to establish clear structure-property relationships |
| Conjugated backbone | Light absorption, charge transport | Exploration of novel conjugated systems to broaden absorption spectra and enhance mobility |
| Side chains | Solubility, molecular packing, film morphology | Design of side chains that promote optimal nanoscale phase separation in blends |
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms and structure-property relationships is crucial for the rational design of new synthetic routes and materials. A combined experimental and computational approach will be instrumental in advancing the chemistry of this compound.
Future research in this area should involve:
Mechanistic Studies of Key Reactions : Detailed mechanistic investigations of important reactions, such as the Knoevenagel condensation, using both experimental techniques (e.g., in-situ spectroscopy) and computational methods (e.g., Density Functional Theory - DFT) can provide valuable insights. rsc.orgrsc.orgyoutube.comyoutube.com This understanding can be used to optimize reaction conditions and develop more efficient catalytic systems. rsc.org
Computational Screening of New Materials : DFT and other computational methods can be used to predict the electronic and optical properties of new materials based on the this compound scaffold before their synthesis. nih.gov This computational screening can help to prioritize synthetic targets and accelerate the discovery of high-performance materials.
Elucidation of Structure-Property Relationships : A synergistic approach combining synthesis, device fabrication, and advanced characterization with computational modeling is essential for establishing clear structure-property relationships. chalmers.seresearchgate.net This will provide a deeper understanding of how molecular structure influences material properties and device performance, guiding the design of next-generation organic electronic materials.
Q & A
Q. What are the key synthetic routes for 5,6-Difluoro-1H-indene-1,3(2H)-dione in academic research?
- Methodological Answer : The compound is synthesized via condensation reactions or multicomponent approaches. For example, derivatives can be prepared by reacting phthalide analogs with fluorinated aldehydes under basic conditions (e.g., sodium methoxide in ethyl acetate) . Green chemistry methods, such as multicomponent reactions in aqueous ethanol, have also been reported to yield high-purity products with reduced environmental impact . Key steps include reflux conditions, stoichiometric control, and purification via recrystallization or column chromatography.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs a combination of techniques:
- NMR spectroscopy : H and C NMR confirm the presence of fluorine-induced deshielding effects and aromatic proton environments .
- X-ray crystallography : Resolves bond lengths and dihedral angles, critical for verifying fluorination positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FTIR : Identifies carbonyl (C=O) stretches near 1700–1750 cm and C-F vibrations .
Q. What role does fluorine substitution play in modulating electronic properties?
- Methodological Answer : Fluorination enhances electron-withdrawing capacity, lowering the LUMO energy and improving electron transport in organic semiconductors. Computational methods (e.g., DFT calculations) quantify this effect by analyzing frontier molecular orbitals and dipole moments . Experimentally, cyclic voltammetry measures redox potentials to assess electron affinity changes induced by fluorine .
Advanced Research Questions
Q. How can fluorinated indenedione derivatives optimize photovoltaic performance?
- Methodological Answer : Fluorination improves photovoltaic efficiency by:
- Morphology control : Solvent annealing or additive engineering (e.g., 1,8-diiodooctane) optimizes bulk heterojunction morphology, enhancing charge separation .
- Energy-level alignment : Fluorine adjusts HOMO/LUMO levels to match donor/acceptor materials, measured via UV-vis spectroscopy and photoelectron yield spectroscopy .
- Reduced recombination : Transient absorption spectroscopy quantifies exciton lifetimes to minimize charge recombination .
Q. What strategies are effective in designing liquid crystals with 5,6-Difluoro-1H-indene cores?
- Methodological Answer :
- Molecular conjugation extension : Introduce phenyl or thiophene groups to the indenedione core to increase birefringence () .
- Lateral fluorination : Reduces viscosity while maintaining high dielectric anisotropy (), critical for fast-switching LC displays .
- Phase behavior analysis : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) characterize nematic-to-isotropic transition temperatures and mesophase stability .
Q. How should researchers address stability challenges during synthesis and application?
- Methodological Answer :
- Photostability : UV-vis spectroscopy monitors degradation under simulated solar irradiation; encapsulation with UV-absorbing matrices mitigates decomposition .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Storage under inert atmospheres (e.g., argon) prevents oxidation .
- Hydrolytic stability : Conduct pH-dependent stability studies using HPLC to track hydrolysis products in aqueous/organic media .
Q. How to resolve contradictions in fluorination effects across different studies?
- Methodological Answer :
- Comparative DFT studies : Analyze substituent effects (e.g., fluorine vs. chlorine) on electronic properties using Gaussian or ORCA software .
- Morphology-solvent correlations : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate solvent polarity with crystallinity in thin films .
- Systematic fluorination : Synthesize mono-, di-, and tri-fluorinated analogs to isolate positional effects on device performance .
Q. What green chemistry approaches are viable for synthesizing indenedione derivatives?
- Methodological Answer :
- Water-based reactions : Utilize catalytic amounts of citric acid (CSA) in aqueous ethanol for condensation reactions, achieving >65% yields .
- Atom economy : Design one-pot reactions with minimal byproducts, as seen in benzo[1,4]thiazino isoindolinone syntheses .
- Solvent recycling : Implement rotary evaporation and fractional distillation to recover ethanol, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative scheme for general 1,3-indandione)
(Illustrative scheme of a 1,3-dipole reacting with a dipolarophile)